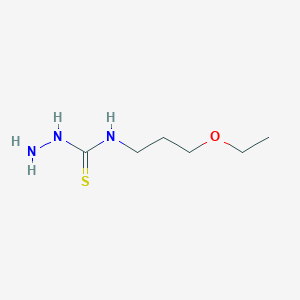

3-Amino-1-(3-ethoxypropyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-(3-ethoxypropyl)thiourea is an organosulfur compound with the molecular formula C₆H₁₅N₃OS It is a derivative of thiourea, where the thiourea core is substituted with an amino group and an ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-ethoxypropyl)thiourea can be achieved through several methods. One common approach involves the reaction of an appropriate amine with carbon disulfide in an aqueous medium, followed by the addition of an alkylating agent to introduce the ethoxypropyl group . Another method involves the reaction of isocyanates with amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-ethoxypropyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or ethoxypropyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(3-ethoxypropyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-ethoxypropyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and pathways . The specific molecular targets and pathways depend on the context of its application, such as its use as a catalyst or a therapeutic agent.

Comparison with Similar Compounds

3-Amino-1-(3-ethoxypropyl)thiourea can be compared with other thiourea derivatives, such as:

Thiourea (SC(NH₂)₂): The parent compound, which lacks the amino and ethoxypropyl substitutions.

1,3-Diethylthiourea: A derivative with ethyl groups instead of the ethoxypropyl group.

1-Phenyl-2-thiourea: A derivative with a phenyl group substitution.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for specialized applications in various fields .

Biological Activity

3-Amino-1-(3-ethoxypropyl)thiourea is a thiourea derivative with potential biological activity. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C8H14N2OS

- CAS Number : 871497-67-5

- Molecular Weight : 174.27 g/mol

The compound features an amino group and a thiourea moiety, which are essential for its biological activity. Thioureas are known for their diverse pharmacological effects, including antimicrobial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted by Roxana et al. demonstrated that various thiourea derivatives, including this compound, showed effective inhibition against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 55 µg/mL | 19 |

The compound's MIC values suggest that it may be comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment option for bacterial infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies showed that thiourea derivatives can induce apoptosis in cancer cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.29 |

| MCF7 (Breast Cancer) | 1.26 |

| HeLa (Cervical Cancer) | 2.96 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell survival.

- Signal Transduction Modulation : It could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Further studies are required to elucidate the precise molecular mechanisms involved in its action.

Study on Antimicrobial Efficacy

In one notable study, researchers synthesized a series of thiourea derivatives and tested their antimicrobial efficacy against a panel of bacteria. The results indicated that compounds similar to this compound displayed enhanced antibacterial activity compared to traditional antibiotics.

Evaluation of Anticancer Properties

Another study focused on the anticancer potential of thiourea derivatives, including this compound. The results showed that these compounds could activate apoptotic pathways in resistant cancer cell lines, suggesting their utility in overcoming drug resistance.

Properties

IUPAC Name |

1-amino-3-(3-ethoxypropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3OS/c1-2-10-5-3-4-8-6(11)9-7/h2-5,7H2,1H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXHBRYLGSJMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.